molecular formula C17H20N4O3S B2366139 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1234875-62-7

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2366139
CAS No.: 1234875-62-7
M. Wt: 360.43
InChI Key: FTFNRKNWEHDVTI-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound featuring an imidazole ring substituted with an allyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring followed by the introduction of the allyl and nitrophenyl groups. The thiol group is then introduced, and finally, the isopropylacetamide moiety is attached. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol: Similar structure but lacks the isopropylacetamide moiety.

    1-Allyl-5-(3-nitrophenyl)-1H-pyrrol-2-ylmethanol: Contains a pyrrole ring instead of an imidazole ring.

Uniqueness

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications. The presence of the imidazole ring, nitrophenyl group, and isopropylacetamide moiety provides a versatile scaffold for further modification and use in various fields.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-4-8-20-15(13-6-5-7-14(9-13)21(23)24)10-18-17(20)25-11-16(22)19-12(2)3/h4-7,9-10,12H,1,8,11H2,2-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNRKNWEHDVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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